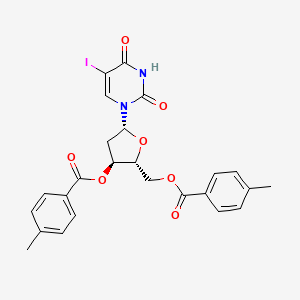
2'-Deoxy-5-iodouridine 3',5'-di-p-toluate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is a derivative of 2’-Deoxy-5-iodouridine, a nucleoside analog known for its antiviral properties. This compound is often used as an intermediate in the synthesis of other nucleoside analogs and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of 2’-Deoxy-5-iodouridine with p-toluoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds at the 3’ and 5’ positions can be hydrolyzed under acidic or basic conditions to yield 2’-Deoxy-5-iodouridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted nucleosides.
Hydrolysis: The major product is 2’-Deoxy-5-iodouridine.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate involves its incorporation into DNA during replication. The presence of the iodine atom disrupts the normal base pairing, leading to the inhibition of viral DNA synthesis. This compound acts as a chain terminator, preventing the elongation of the DNA strand and thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-5-iodouridine: A nucleoside analog with similar antiviral properties.
2’,3’-Dideoxy-5-iodouridine: Used in gene sequencing and antiviral research.
5-Iodo-2’-deoxyuridine: Known for its antiviral activity against herpes simplex virus.
Uniqueness
2’-Deoxy-5-iodouridine 3’,5’-di-p-toluate is unique due to its dual protection at the 3’ and 5’ positions, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogs.
Propiedades
Fórmula molecular |
C25H23IN2O7 |
|---|---|
Peso molecular |
590.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H23IN2O7/c1-14-3-7-16(8-4-14)23(30)33-13-20-19(35-24(31)17-9-5-15(2)6-10-17)11-21(34-20)28-12-18(26)22(29)27-25(28)32/h3-10,12,19-21H,11,13H2,1-2H3,(H,27,29,32)/t19-,20+,21+/m0/s1 |
Clave InChI |
OENJVMKAWHZWNP-PWRODBHTSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


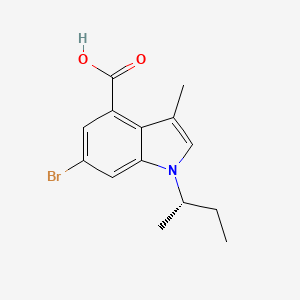

![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
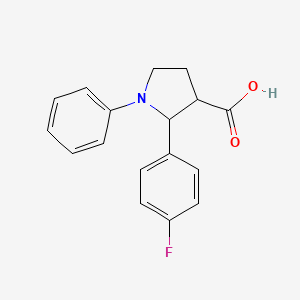
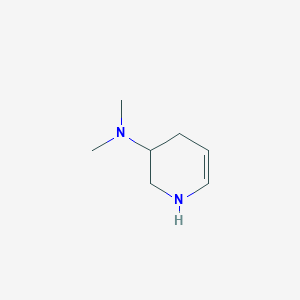

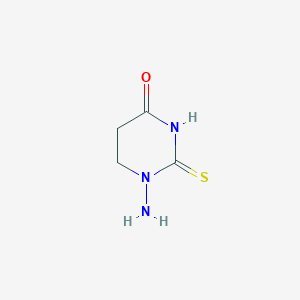
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
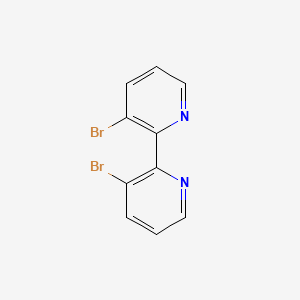
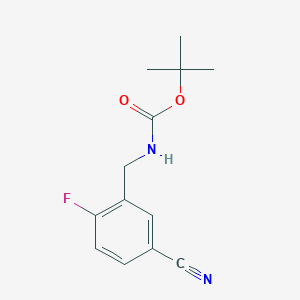
![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
